4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
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Overview
Description
“4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1672665-29-0 . It has a molecular weight of 228.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 446.5±45.0 °C at 760 mmHg, and a flash point of 223.8±28.7 °C . It also has a molar refractivity of 52.3±0.4 cm^3, and a molar volume of 161.0±3.0 cm^3 .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has focused on the development of novel synthetic methods and the exploration of chemical properties of similar compounds. For instance, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling represents a significant advancement in the synthesis of N-(quinolin-8-yl)benzamide derivatives, highlighting the environmental benefits and high yields of such reactions (Chengcai Xia et al., 2016). This method provides an efficient approach to synthesizing sulfonamide derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals.
Antitumor Activity
Quinoline derivatives, including those structurally related to 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been investigated for their antitumor properties . A study on quinols as novel therapeutic agents revealed that certain quinoline derivatives exhibit potent and selective antitumor activity, particularly against colon, renal, and breast cancer cell lines (J. Berry et al., 2005). These findings underscore the potential of quinoline derivatives in cancer therapy.
In Vitro Antiviral Activity
The anti-influenza virus activity of 4-[(quinolin-4-yl)amino]benzamide derivatives was explored, with certain compounds demonstrating significant inhibitory effects against various influenza virus strains (Chao Zhang et al., 2022). This research highlights the potential of quinoline derivatives as candidates for developing new antiviral agents.
Fluorescence and Imaging Applications
Quinoline derivatives have also been studied for their fluorescent properties and potential applications in imaging. For example, a highly fluorescent chemosensor based on a quinoline derivative showed excellent selectivity and sensitivity for Zn(2+) ions, with potential applications in living cell imaging (Pengxuan Li et al., 2014). Such studies indicate the utility of quinoline derivatives in biochemical sensing and imaging.
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXLWEQBEPFOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
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